molecular formula C7H8O3S B095467 Acetic acid, (2-furanylthio)-, methyl ester CAS No. 16003-16-0

Acetic acid, (2-furanylthio)-, methyl ester

Cat. No. B095467
CAS RN: 16003-16-0
M. Wt: 172.2 g/mol
InChI Key: PZXUQUVMTNDLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (2-furanylthio)-, methyl ester, also known as methyl 2-furanylthiomethylacetate, is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. This compound is widely used in the synthesis of various organic compounds and has several applications in scientific research.

Mechanism Of Action

The mechanism of action of acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various substitution and addition reactions.

Biochemical And Physiological Effects

There is limited information available about the biochemical and physiological effects of acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester. However, it is not used as a drug and therefore has no known physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester in lab experiments is its versatility as a reagent in organic synthesis reactions. It is also relatively easy to obtain and purify, making it a popular choice for researchers. However, the compound has limited solubility in some solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several possible future directions for research involving acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester. One area of interest is the development of new synthetic methods that utilize this compound as a starting material. Additionally, researchers may investigate the potential biological activity of this compound and its derivatives, which could lead to the discovery of new pharmaceuticals or natural products. Finally, further studies may be conducted to better understand the mechanism of action of this compound in organic synthesis reactions.

Synthesis Methods

The synthesis of acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester can be achieved through several methods. One of the most common methods involves the reaction of 2-furanylthiol with Acetic acid, (2-furanylthio)-, methyl ester bromoacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified through distillation or chromatography.

Scientific Research Applications

Acetic acid, (2-furanylthio)-, Acetic acid, (2-furanylthio)-, methyl ester ester has several applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, particularly in the preparation of various esters and ethers. This compound is also used as a starting material in the synthesis of several natural products and pharmaceuticals.

properties

CAS RN

16003-16-0

Product Name

Acetic acid, (2-furanylthio)-, methyl ester

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

IUPAC Name

methyl 2-(furan-2-ylsulfanyl)acetate

InChI

InChI=1S/C7H8O3S/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

PZXUQUVMTNDLBH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=CC=CO1

Canonical SMILES

COC(=O)CSC1=CC=CO1

Other CAS RN

16003-16-0

Origin of Product

United States

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